molecular formula C10H14ClFN2O B2508401 N-(3-aminopropyl)-2-fluorobenzamide hydrochloride CAS No. 1354950-32-5

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride

Cat. No.: B2508401
CAS No.: 1354950-32-5
M. Wt: 232.68
InChI Key: PIWBDBLRWANLAC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a fluorine atom and an aminopropyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 3-aminopropylamine.

    Amidation Reaction: The 2-fluorobenzoic acid is reacted with 3-aminopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-aminopropyl)-2-fluorobenzamide.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of N-(3-aminopropyl)-2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

    Amidation and Esterification: The amine group can participate in further amidation or esterification reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Amidation: Formation of secondary or tertiary amides.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of functionalized polymers and materials with specific properties.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • (3-aminopropyl)triethoxysilane
  • N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride

Uniqueness

N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is unique due to the presence of both a fluorine atom and an aminopropyl group. This combination provides distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWBDBLRWANLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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